2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride
Description
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid hydrochloride is a nonproteinogenic amino acid derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. Its hydrochloride salt enhances solubility, facilitating applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
2-amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-4-5(3-7(9)13-4)2-6(10)8(11)12;/h3,6H,2,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUMURULAPEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophene and chloroacetic acid.
Formation of Propanoic Acid Derivative: The resulting intermediate is reacted with chloroacetic acid under basic conditions to form the propanoic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of substituted propanoic acid derivatives. Key structural analogs include:
Key Observations :
- Heterocyclic Variations : Replacement of the thiophene ring with pyridine (e.g., 5-chloropyridinyl) alters electronic properties and binding affinity due to nitrogen’s electronegativity .
- Functional Group Modifications: The sulfanyl group in 2-amino-3-sulfanylpropanoic acid hydrochloride increases reactivity but reduces stability compared to the chloro-methyl thiophene system .
Physicochemical Properties
Comparative data on molecular weight, solubility, and stability:
Key Observations :
- The thiophene-based compound’s solubility profile is comparable to benzodioxole and pyridine analogs but may exhibit lower aqueous solubility than dihydrochloride salts (e.g., pyridine analog) due to reduced ionic character .
- Stability is influenced by substituents: electron-withdrawing groups (e.g., chlorine) enhance stability, while sulfanyl groups may increase oxidation susceptibility .
Key Challenges :
Pharmacological and Biochemical Relevance
- Target Engagement : The chloro-methyl thiophene group may enhance binding to enzymes or receptors with hydrophobic active sites, similar to benzannulated derivatives in .
- Metabolic Stability : Chlorine substitution likely reduces metabolic degradation compared to hydroxylated analogs (e.g., 2-hydroxybenzene derivatives in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
